
3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride, commonly known as DMMBH, is an organic compound with a wide range of applications in the chemical, pharmaceutical, and biochemical industries. It is a crystalline white solid with a molecular weight of 170.6 g/mol and a melting point of 155-157°C. DMMBH is a widely used reagent in chemical synthesis and has been used as a catalyst in numerous pharmaceutical and biochemical processes. It has been used for the synthesis of both small molecules and large proteins, and has been found to be a useful tool for studying the structure and function of proteins.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid Synthesis : This compound is synthesized from dimethoxyacetaldehyde and serine methyl ester. It is used in peptidomimetic chemistry on the solid phase due to its compatibility with solid-phase peptide synthesis (Sladojevich, Trabocchi, & Guarna, 2007).
Hetero-Diels–Alder Reaction Applications : A synthetic procedure to prepare 3,3-dimethyl-4-morpholino-3,4-dihydrocoumarins from substituted salicylaldehydes, morpholine, and isobutyraldehyde has been developed. This process is significant in organic synthesis (Mathur, Prasad, Cameron, & Jha, 2014).
Gas Chromatography-Mass Spectrometry Analysis : This compound is used in the analysis of primary and secondary aliphatic amines in water, employing derivatization methods for accurate detection (Sacher, Lenz, & Brauch, 1997).
Orally Active Neurokinin-1 Receptor Antagonist Synthesis : Used in the synthesis of an orally active, water-soluble neurokinin-1 receptor antagonist, effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Substituent Effects in Organic Reactions : Studied for its behavior in reactions with various dienophiles, providing insights into the reactivity of 2-morpholinobutadienes (Barluenga, Aznar, Cabal, & Valdés, 1990).
Environmental and Industrial Applications
Analysis in Foodstuffs : Used in the analysis of naturally occurring secondary amines in food, contributing to food chemistry research (Singer & Lijinsky, 1976).
Aminocarbonylations in Organic Chemistry : Important in palladium-catalyzed aminocarbonylation reactions, providing an efficient source for carbon monoxide and dimethylamine in these processes (Wan, Alterman, Larhed, & Hallberg, 2002).
Surface Charge Studies in Corrosion Inhibition : Studied for its effects on the surface charge properties of iron oxides, relevant in corrosion inhibition research in power plants (Bénézeth, Wesolowski, Palmer, & Machesky, 2009).
Propiedades
IUPAC Name |
3,3-dimethyl-1-morpholin-4-ylbutan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.ClH/c1-10(2,3)9(11)8-12-4-6-13-7-5-12;/h9H,4-8,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNDRSUKSDUNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN1CCOCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-morpholinobutan-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2744027.png)

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2744030.png)
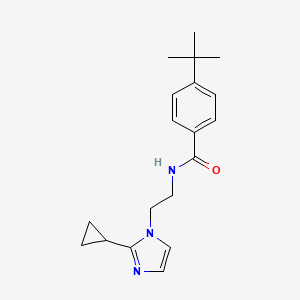

![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)

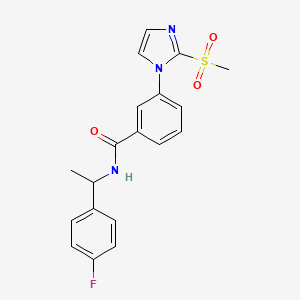
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide](/img/structure/B2744038.png)
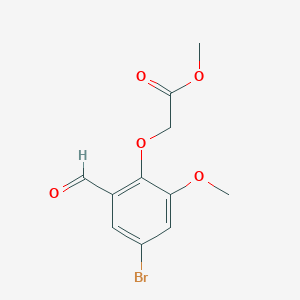
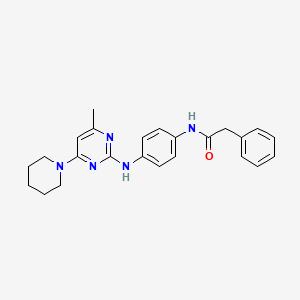

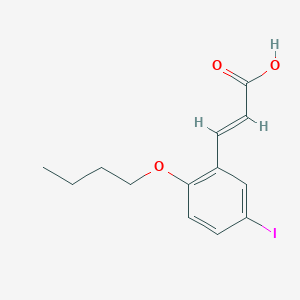
![1-[(2-Hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol](/img/structure/B2744050.png)